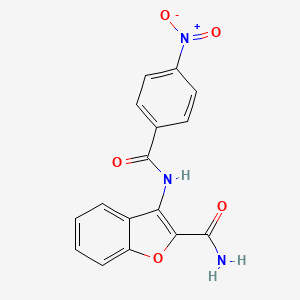

3-(4-Nitrobenzamido)benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-Nitrobenzamido)benzofuran-2-carboxamide, also known as NBBC, is a synthetic compound. It belongs to the class of benzofuran compounds, which are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the use of 8-aminoquinoline directed C–H arylation and transamidation chemistry .Molecular Structure Analysis

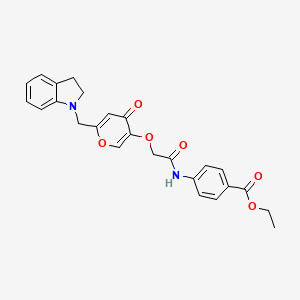

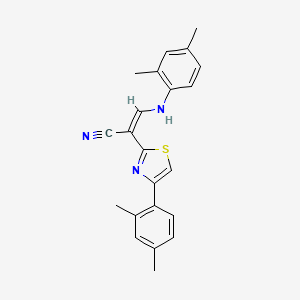

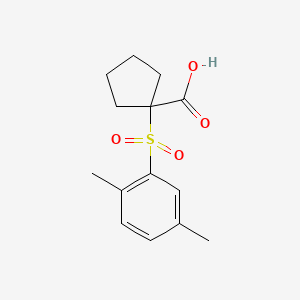

The molecular formula of 3-(4-Nitrobenzamido)benzofuran-2-carboxamide is C16H11N3O5. The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For example, a benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and high yield . In the case of 8-aminoquinoline directed C–H arylation reactions, Pd catalysis can be used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold .Physical And Chemical Properties Analysis

The molecular weight of 3-(4-Nitrobenzamido)benzofuran-2-carboxamide is 325.28. More specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The study of 3-(4-Nitrobenzamido)benzofuran-2-carboxamide and related compounds has been focused on their synthesis and potential applications in medicinal chemistry. For example, compounds with similar structures have been explored for their antitumor properties through isotopically efficient syntheses, highlighting the significance of nitro-substituted benzamides in antitumor agent development (Shinkwin & Threadgill, 1996). Moreover, research into regioselective synthesis has produced novel and diverse benzofuran-3-carboxamides, indicating the broad potential for creating biologically active molecules with specific structural features (Xia & Lee, 2014).

Biological Activities

The exploration of benzofuran derivatives has also extended into pharmacological studies, where various derivatives have been evaluated for their antifertility and anti-inflammatory activities. Certain benzofuran derivatives exhibited significant anti-inflammatory activities, comparable to known drugs like aspirin (Saksena et al., 1971). Another study synthesized a series of benzofuran carboxamide derivatives and evaluated them for antimicrobial, anti-inflammatory, and DPPH radical scavenging activities, highlighting the potential for developing new bioactive chemical entities from this class of compounds (Lavanya, Sribalan, & Padmini, 2017).

Anti-inflammatory and Analgesic Properties

Further studies have synthesized benzofuran-2-carboxamide derivatives and assessed them for in vivo anti-inflammatory, analgesic, and antipyretic activities. Some derivatives demonstrated potent activities, indicating the therapeutic potential of benzofuran-2-carboxamides in treating conditions that involve inflammation and pain (Xie et al., 2014).

Wirkmechanismus

Target of action

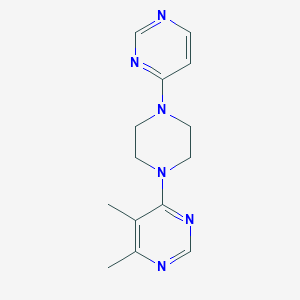

Benzofuran-2-carboxamide derivatives have been shown to have a wide range of biological activities . They are present in many biologically active natural products and are a popular scaffold when designing drugs .

Mode of action

The exact mode of action can vary depending on the specific derivative and its targets. Some benzofuran derivatives have been shown to have antimicrobial and anticancer properties .

Biochemical pathways

Again, the specific pathways affected can vary greatly depending on the derivative and its targets. Some benzofuran derivatives have been shown to inhibit cell growth in various types of cancer cells .

Result of action

Some benzofuran derivatives have been shown to have significant cell growth inhibitory effects in various types of cancer cells .

Zukünftige Richtungen

Benzofuran compounds, including 3-(4-Nitrobenzamido)benzofuran-2-carboxamide, have gained significant attention in the field of scientific research due to their promising properties. The development of promising compounds with target therapy potentials and little side effects is the focus of current research . This compound is a versatile chemical compound widely used in scientific research, and its unique structure offers potential applications in various fields.

Eigenschaften

IUPAC Name |

3-[(4-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O5/c17-15(20)14-13(11-3-1-2-4-12(11)24-14)18-16(21)9-5-7-10(8-6-9)19(22)23/h1-8H,(H2,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOWOUMSRBXOJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(Trifluoromethoxy)pyridin-2-yl]prop-2-yn-1-ol](/img/structure/B2527905.png)

![(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2527906.png)

![N-[(furan-2-yl)methyl]-3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2527917.png)

![N-(3-acetamidophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2527918.png)

![2-(2-Chloro-6-fluorophenyl)-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2527925.png)

![[2-(4-Chlorophenyl)ethyl][2-(diethylamino)ethyl]amine](/img/structure/B2527927.png)